2-(Trifluoromethyl)phenanthrene
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Description
2-(Trifluoromethyl)phenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the phenanthrene structure. This modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)phenanthrene can be achieved through several methods. One common approach involves the UV light-mediated difunctionalization of alkenes with trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) as a trifluoromethylating agent . This reaction typically requires a photoreactor and specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Properties
Molecular Formula |
C15H9F3 |
---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
2-(trifluoromethyl)phenanthrene |
InChI |
InChI=1S/C15H9F3/c16-15(17,18)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H |
InChI Key |
RFYQVKWVPKAERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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